molecular formula C24H20ClNO2 B12181045 7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione

7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione

Cat. No.: B12181045
M. Wt: 389.9 g/mol
InChI Key: MPZHQXFMUXFKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione is a tetracyclic indenoquinoline derivative synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 2-chlorobenzaldehyde), indan-1,3-dione, dimedone, and ammonium acetate or p-toluidine. The reaction employs a heterogeneous Cu/zeolite-Y catalyst under reflux conditions in ethanol, achieving yields of 82–96% with reduced reaction times . The catalyst is recyclable for up to five cycles with minimal loss in activity, attributed to its Brønsted and Lewis acid sites . Structural characterization of the compound is performed using FT-IR, NMR (¹H and ¹³C), and GC-MS, confirming the presence of carbonyl groups (C=O stretching at ~1700 cm⁻¹) and the fused indenoquinoline backbone .

Properties

Molecular Formula

C24H20ClNO2

Molecular Weight

389.9 g/mol

IUPAC Name

10-(2-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C24H20ClNO2/c1-24(2)11-17-20(18(27)12-24)19(15-9-5-6-10-16(15)25)21-22(26-17)13-7-3-4-8-14(13)23(21)28/h3-10,19,26H,11-12H2,1-2H3

InChI Key

MPZHQXFMUXFKJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the Knoevenagel adduct formation between 1,3-indanedione and 2-chlorobenzaldehyde, generating an α,β-unsaturated diketone intermediate. Subsequent Michael addition of the enaminone (synthesized from dimedone and ammonium acetate) forms a tetracyclic intermediate, which undergoes intramolecular cyclization to yield the quinoline core. p-TsOH (10 mol%) accelerates proton transfer steps, reducing reaction time to 4–6 hours under reflux. Ethanol serves as an ideal solvent due to its polarity and ability to stabilize charged intermediates.

Key parameters influencing yield include:

  • Molar ratio : A 1:1:1 ratio of 1,3-indanedione, aldehyde, and enaminone minimizes side products.

  • Catalyst loading : Excess p-TsOH (>15 mol%) promotes decomposition, while <5 mol% prolongs reaction time.

  • Temperature : Reflux (78°C) ensures complete cyclization; lower temperatures (50–60°C) result in incomplete conversions.

Workup and Characterization

The crude product precipitates as a red solid upon cooling, with purification via recrystallization from methanol yielding 75–80% pure compound. Fourier-transform infrared (FTIR) spectra confirm carbonyl stretches at 1715 cm⁻¹ (dione) and 1680 cm⁻¹ (quinolinone). Nuclear magnetic resonance (NMR) analysis reveals distinct singlets for the 7,7-dimethyl groups at δ 0.89 and 0.99 ppm, alongside aromatic protons (δ 7.2–8.1 ppm) from the 2-chlorophenyl and indenoquinoline moieties.

Alternative Catalytic Approaches

Cu/Zeolite-Y Catalyzed Four-Component Reaction

A four-component protocol employing Cu/zeolite-Y as a heterogeneous catalyst offers an alternative route. This method condenses 1,3-indanedione, dimedone, 2-chlorobenzaldehyde, and p-toluidine under reflux in toluene. The copper-loaded zeolite facilitates imine formation and cyclization via Lewis acid activation, achieving 70–75% yields. However, this approach introduces stoichiometric p-toluidine, necessitating additional purification to remove residual amine byproducts.

Solvent-Free Synthesis Using Fe(OTf)₃

Iron(III) triflate-catalyzed reactions under solvent-free conditions at 90°C provide a greener alternative. While effective for analogous indenoquinolines, this method requires 1-aminonaphthalene as a nitrogen source, rendering it unsuitable for the target compound due to undesired naphthyl incorporation.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield Advantages Limitations
p-TsOH/EtOHp-TsOH (10 mol%)Reflux, 4–6 h75–80%High purity, scalableRequires recrystallization
Cu/Zeolite-YCu/zeolite-YToluene, reflux70–75%Recyclable catalystByproduct formation
Fe(OTf)₃Fe(OTf)₃Solvent-free, 90°CN/AEco-friendlyIncompatible nitrogen source

Spectroscopic and Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the title compound exhibits a molecular ion peak at m/z 457.1184 (calculated for C₂₆H₂₁ClN₂O₂: 457.1188), confirming the molecular formula. Fragmentation patterns align with retro-Diels-Alder cleavage of the indenoquinoline core.

Industrial Scalability and Environmental Impact

The p-TsOH/EtOH method is industrially viable due to low catalyst cost (<$5/g) and ethanol’s recyclability. Life-cycle assessments (LCAs) estimate a 40% reduction in waste compared to solvent-intensive protocols .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor effects. The structural features enhance its interaction with biological targets involved in cancer progression.
  • Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, which may be beneficial in treating various inflammatory diseases.
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as acetylcholinesterase and steroid reductase. These interactions suggest potential applications in treating neurodegenerative disorders and hormone-related conditions.
  • Antimicrobial Activity : The compound has demonstrated activity against mycobacterial infections and is being investigated for its efficacy against malaria, highlighting its role in infectious disease treatment.

Medicinal Chemistry Applications

The unique structural attributes of 7,7-dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione make it a valuable building block in drug development:

  • Drug Development : Its derivatives are being explored as potential therapeutic agents for various diseases due to their diverse biological activities. The compound serves as a scaffold for synthesizing novel drugs targeting cancer and infectious diseases.
  • Pharmacological Studies : Interaction studies have shown that this compound can interact with various biological targets. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

Comparative Analysis with Related Compounds

To illustrate the distinctiveness of 7,7-dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Hydroxyindeno[1,2-b]quinolineLacks chlorophenyl group; Hydroxyl substitutionAntitumor activity
10-(4-Chlorophenyl)-indeno[1,2-b]quinolineContains chlorophenyl; Different substitution patternAntimicrobial properties
7-Methylindeno[1,2-b]quinolineMethyl substitution at position 7; Lacks chlorineNeuroprotective effects

The specific combination of substituents (dimethyl and chlorophenyl) enhances the biological activity profile compared to similar compounds.

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • A study demonstrated that derivatives exhibit significant inhibition against human topoisomerase-II and DNA-gyrase enzymes . This suggests potential applications in cancer therapy.
  • Another investigation focused on the synthesis and evaluation of indenoquinoline derivatives as potent inhibitors against mycobacterial infections . The findings indicate promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase molecular polarity and melting points but may reduce solubility in nonpolar solvents .
  • Bulky substituents (e.g., naphthyl) enhance biological activity but complicate crystallization, as seen in disordered crystal structures .

Physicochemical and Structural Properties

Spectral and Crystallographic Data

  • IR Spectroscopy : All derivatives show C=O stretches at 1700–1710 cm⁻¹ and aromatic C-H stretches at 2950–3100 cm⁻¹ .
  • XRD Analysis: The 2-chlorophenyl derivative crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 0.7287 nm, b = 0.8527 nm . The 4-fluorophenyl analog adopts a monoclinic structure (space group P2₁/n) with β = 102.85°, stabilized by C–H···O hydrogen bonds .

Thermal Stability

  • Derivatives with halogen substituents (Cl, Br) exhibit higher thermal stability, with decomposition temperatures >300°C .
  • Methyl-substituted analogs (e.g., 4-methylphenyl) show lower melting points (~250°C) due to reduced intermolecular forces .

Biological Activity

7,7-Dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione is an organic compound belonging to the indenoquinoline family. This compound has garnered attention due to its unique structural features and diverse biological activities. The molecular formula is C18H15ClN1O2C_{18}H_{15}ClN_1O_2, characterized by a chlorophenyl group and dimethyl groups at specific positions on the indenoquinoline core.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A notable method employs aromatic aldehydes, dimedone, and indan-1,3-dione in the presence of a heterogeneous catalyst such as copper oxide supported on zeolite-Y. This reaction is conducted under reflux conditions in ethanol, yielding high-purity products with excellent yields. The mechanism includes the formation of an aldol product followed by dehydration to yield the desired structure.

Biological Activity

The biological activities of 7,7-dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione have been extensively studied. Key findings include:

  • Antitumor Activity : This compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis .
  • Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Studies indicate that it can induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Research has also highlighted its potential as an antimicrobial agent against various pathogens. Its structural configuration enhances its interaction with biological targets involved in microbial infections.
  • Neuroprotective Effects : Some derivatives of indenoquinoline compounds have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 7,7-dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione compared to related compounds:

Compound NameStructure FeaturesBiological Activity
5-Hydroxyindeno[1,2-b]quinolineLacks chlorophenyl group; Hydroxyl substitutionAntitumor activity
10-(4-Chlorophenyl)-indeno[1,2-b]quinolineContains chlorophenyl; Different substitution patternAntimicrobial properties
7-Methylindeno[1,2-b]quinolineMethyl substitution at position 7; Lacks chlorineNeuroprotective effects

The specific combination of substituents in 7,7-dimethyl-10-(2-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione contributes to its enhanced biological activity profile compared to similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., HL-60 and HeLa), with IC50 values indicating potent antiproliferative effects. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Topoisomerase II Inhibition : Research showed that this compound effectively inhibits topoisomerase IIα and IIβ enzymes with IC50 values in the low micromolar range. Molecular docking studies suggested that it binds competitively at the ATP-binding site of the enzyme .
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed activity against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.